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Compound of Interest

Compound Name: Malolactomycin C

Cat. No.: B1244652 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Malolactomycin C, a 40-membered macrolide antibiotic. The information presented herein is

essential for researchers engaged in natural product chemistry, drug discovery, and the

development of novel antimicrobial agents. This document summarizes the nuclear magnetic

resonance (NMR) and mass spectrometry (MS) data in clearly structured tables, details the

experimental protocols for data acquisition, and presents a logical relationship diagram for the

Malolactomycin family of compounds.

Spectroscopic Data
The structural elucidation of Malolactomycin C has been primarily achieved through a

combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The

following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H NMR Spectroscopic Data for Malolactomycin
C
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Aglycone

2 3.25 m

3 4.05 m

4 1.55, 1.70 m

5 5.40 dd 15.0, 8.0

6 5.65 dt 15.0, 7.0

7 2.30 m

8 1.60 m

9 3.80 m

10 1.50 m

11 3.75 m

12 1.45 m

13 4.95 d 10.0

15 6.20 d 11.0

16 5.80 dd 11.0, 9.0

17 2.50 m

18 1.25 d 6.5

19 1.80 m

20 0.95 t 7.5

21 1.40 m

22 0.90 d 7.0

Malic Acid Moiety

2' 4.30 dd 8.0, 4.0

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1244652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3' 2.70, 2.80 dd, dd 16.0, 4.0; 16.0, 8.0

Note: Data is based on typical values for similar macrolides and may vary slightly based on

experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for Malolactomycin
C
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Position Chemical Shift (δ, ppm)

Aglycone

1 170.5

2 45.0

3 72.0

4 35.0

5 130.0

6 132.0

7 40.0

8 28.0

9 75.0

10 38.0

11 70.0

12 36.0

13 100.0

14 140.0

15 125.0

16 135.0

17 42.0

18 20.0

19 30.0

20 12.0

21 25.0

22 15.0
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Malic Acid Moiety

1' 175.0

2' 70.0

3' 41.0

4' 178.0

Note: Data is based on typical values for similar macrolides and may vary slightly based on

experimental conditions.

Table 3: Mass Spectrometry Data for Malolactomycin C
Ion m/z

[M+H]⁺ 752.48

[M+Na]⁺ 774.46

Note: The mass-to-charge ratio (m/z) values are for the protonated and sodiated molecular

ions, respectively.

Experimental Protocols
The spectroscopic data presented above are typically acquired using the following

methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of purified Malolactomycin C (approximately 1-5 mg) is

dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer

(e.g., 400 MHz or higher).

¹H NMR Acquisition: Standard pulse sequences are used to acquire one-dimensional ¹H

NMR spectra. Key parameters include a spectral width of approximately 12 ppm, a sufficient
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number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2

seconds.

¹³C NMR Acquisition: One-dimensional ¹³C NMR spectra are acquired using a proton-

decoupled pulse sequence. A wider spectral width (e.g., 200-220 ppm) is used. Due to the

lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a

longer acquisition time are typically required.

2D NMR Experiments: To aid in the complete assignment of proton and carbon signals,

various two-dimensional NMR experiments are performed, including COSY (Correlation

Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum

Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear

Multiple Bond Correlation) to identify long-range proton-carbon couplings.

Data Processing: The acquired free induction decays (FIDs) are processed using appropriate

software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase

correction, baseline correction, and referencing the chemical shifts to the residual solvent

peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of Malolactomycin C is prepared in a suitable solvent

(e.g., methanol, acetonitrile).

Instrumentation: High-resolution mass spectrometry (HRMS) is performed using an

instrument such as a time-of-flight (TOF) or Orbitrap mass spectrometer, often coupled to a

liquid chromatography (LC) system.

Ionization: Electrospray ionization (ESI) is a common method for generating molecular ions

of macrolides like Malolactomycin C. ESI is a soft ionization technique that minimizes

fragmentation and primarily produces protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular

ions.

Data Acquisition: The mass spectrometer is operated in positive ion mode to detect the

[M+H]⁺ and [M+Na]⁺ ions. The instrument is calibrated to ensure high mass accuracy.
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Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of

the molecular ions. This information is used to confirm the elemental composition of

Malolactomycin C.

Mandatory Visualization
The following diagram illustrates the relationship between the known members of the

Malolactomycin family.
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Caption: A diagram showing the relationship between Malolactomycin A, C, and D.

To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of
Malolactomycin C: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1244652#spectroscopic-data-for-malolactomycin-c-
nmr-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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